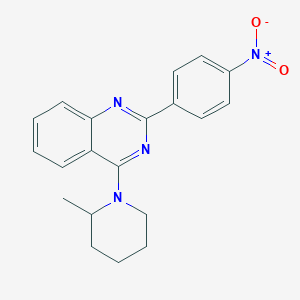

4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Méthylpipéridin-1-yl)-2-(4-nitrophényl)quinazoline est un composé organique complexe appartenant à la famille des quinazolines. Les quinazolines sont des composés organiques aromatiques hétérocycliques qui ont une large gamme d'applications en chimie médicinale en raison de leurs diverses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-(2-méthylpipéridin-1-yl)-2-(4-nitrophényl)quinazoline implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau quinazoline : Le noyau quinazoline peut être synthétisé par cyclisation de précurseurs appropriés tels que des dérivés de l'acide anthranilique avec du formamide ou ses équivalents en conditions acides ou basiques.

Réactions de substitution :

Nitration : Le groupe 4-nitrophényle peut être introduit par des réactions de nitration utilisant de l'acide nitrique ou d'autres agents nitrants.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu et l'utilisation de catalyseurs peuvent être utilisées pour améliorer l'efficacité des réactions.

Analyse Des Réactions Chimiques

Types de réactions

La 4-(2-méthylpipéridin-1-yl)-2-(4-nitrophényl)quinazoline peut subir divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les N-oxydes de quinazoline correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino, ce qui donne la 4-(2-méthylpipéridin-1-yl)-2-(4-aminophényl)quinazoline.

Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des substituants et des conditions de réaction.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le dihydrogène avec un catalyseur au palladium, le borohydrure de sodium ou la poudre de fer en conditions acides sont couramment utilisés.

Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d'acyle et les chlorures de sulfonyle peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : N-oxydes de quinazoline.

Réduction : 4-(2-Méthylpipéridin-1-yl)-2-(4-aminophényl)quinazoline.

Substitution : Divers dérivés de quinazoline substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

La 4-(2-méthylpipéridin-1-yl)-2-(4-nitrophényl)quinazoline a plusieurs applications de recherche scientifique, notamment :

Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec diverses cibles biologiques. Il peut présenter des propriétés anticancéreuses, anti-inflammatoires ou antimicrobiennes.

Recherche biologique : Les chercheurs utilisent ce composé pour étudier les voies cellulaires et les mécanismes moléculaires, en particulier ceux impliquant les dérivés de la quinazoline.

Biologie chimique : Le composé peut servir de sonde pour étudier la fonction de protéines ou d'enzymes spécifiques.

Applications industrielles : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d'autres molécules organiques complexes.

5. Mécanisme d'action

Le mécanisme d'action de la 4-(2-méthylpipéridin-1-yl)-2-(4-nitrophényl)quinazoline implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biologiques. Par exemple, il peut inhiber les kinases impliquées dans les voies de signalisation cellulaire, affectant ainsi la prolifération et la survie cellulaire.

Applications De Recherche Scientifique

4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms, particularly those involving quinazoline derivatives.

Chemical Biology: The compound can serve as a probe to investigate the function of specific proteins or enzymes.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mécanisme D'action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Composés similaires

4-(2-Méthylpipéridin-1-yl)-2-phénylquinazoline : N'a pas de groupe nitro, ce qui peut entraîner des activités biologiques différentes.

4-(2-Méthylpipéridin-1-yl)-2-(4-chlorophényl)quinazoline : Contient un groupe chloro au lieu d'un groupe nitro, ce qui peut modifier sa réactivité et ses applications.

4-(2-Méthylpipéridin-1-yl)-2-(4-méthoxyphényl)quinazoline : Comporte un groupe méthoxy, ce qui peut influencer sa solubilité et son interaction avec les cibles biologiques.

Unicité

La 4-(2-méthylpipéridin-1-yl)-2-(4-nitrophényl)quinazoline est unique en raison de la présence du groupe 2-méthylpipéridin-1-yl et du groupe 4-nitrophényl. Ces substituants confèrent des propriétés chimiques spécifiques et des activités biologiques qui la distinguent des autres dérivés de la quinazoline. Le groupe nitro, en particulier, peut participer à diverses réactions chimiques, ce qui rend ce composé polyvalent pour la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C20H20N4O2 |

|---|---|

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

4-(2-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline |

InChI |

InChI=1S/C20H20N4O2/c1-14-6-4-5-13-23(14)20-17-7-2-3-8-18(17)21-19(22-20)15-9-11-16(12-10-15)24(25)26/h2-3,7-12,14H,4-6,13H2,1H3 |

Clé InChI |

ACSQLEAXOHQMGI-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)

![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)

![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)

![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)

![(5E)-1-acetyl-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11636044.png)

![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)

![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)

![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)

![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)

![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)

![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)